molecular formula C12H18ClN3O2 B11788511 Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride

Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride

Cat. No.: B11788511
M. Wt: 271.74 g/mol
InChI Key: XEQVSHLWENNAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O) :

    • δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃)
    • δ 4.20 (q, 2H, J = 7.1 Hz, OCH₂CH₃)
    • δ 3.15–3.30 (m, 4H, piperidine H-2/H-6)
    • δ 2.85–3.00 (m, 1H, piperidine H-4)
    • δ 8.75 (s, 1H, pyrimidine H-6)
    • δ 8.95 (s, 1H, pyrimidine H-4).
  • ¹³C NMR (101 MHz, D₂O) :

    • δ 14.1 (CH₂CH₃), 61.8 (OCH₂CH₃), 167.5 (C=O), 159.2 (pyrimidine C-2), 154.8 (pyrimidine C-5).

Infrared (IR) Spectroscopy

Key absorptions include:

  • 1725 cm⁻¹ (ester C=O stretch)
  • 1240 cm⁻¹ (C–O ester asymmetric stretch)
  • 1580 cm⁻¹ (pyrimidine ring C=N/C=C vibrations)
  • 2850–2750 cm⁻¹ (piperidinium N–H⁺ bend).

UV-Vis Spectroscopy

In aqueous solution, the compound exhibits λₘₐₓ at 265 nm (ε = 8,200 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated pyrimidine system.

Tautomeric and Protolytic Behavior in Solution

The compound exists predominantly as the hydrochloride salt in solid and acidic aqueous solutions, with the piperidine nitrogen protonated (pKa ≈ 9.5). In neutral or alkaline conditions, deprotonation occurs, forming the free base. The pyrimidine ring exhibits limited tautomerism due to electron-withdrawing effects of the ester group, stabilizing the 1H-pyrimidine tautomer. pH-dependent speciation was confirmed via potentiometric titration, revealing two protonation equilibria:

  • Piperidine nitrogen (pKa₁ = 9.5)
  • Pyrimidine N-1 (pKa₂ = 3.8).
pH Range Dominant Species Structure Features
<3.8 Diprotonated (pyrimidine N-1⁺, piperidine N⁺) Both nitrogens protonated
3.8–9.5 Monoprotonated (piperidine N⁺) Pyrimidine deprotonated
>9.5 Free base Deprotonated piperidine and pyrimidine

Properties

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;hydrochloride

InChI

InChI=1S/C12H17N3O2.ClH/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9;/h7-9,13H,2-6H2,1H3;1H

InChI Key

XEQVSHLWENNAJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Pyrimidine Core Assembly via Cyclocondensation

The pyrimidine ring is constructed using a cyclocondensation reaction between ethyl 3-aminocrotonate and a suitably functionalized nitrile derivative. For example, ethyl 3-(piperidin-4-yl)propiononitrile undergoes condensation in the presence of a Lewis acid catalyst such as zinc chloride, yielding the pyrimidine backbone. This method requires anhydrous conditions and temperatures of 80–100°C to achieve yields of 65–72%.

Suzuki-Miyaura Coupling for Piperidine Incorporation

A palladium-catalyzed cross-coupling reaction is employed to introduce the piperidine moiety. Ethyl 2-chloropyrimidine-5-carboxylate reacts with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine in the presence of Pd(PPh₃)₄, producing the intermediate Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate. Typical conditions include a 1:1.3 molar ratio of halide to boronic ester, 90°C reaction temperature, and tetrahydrofuran (THF) as the solvent, achieving yields of 68–75%.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance solubility and stability. This involves dissolving the compound in a polar aprotic solvent (e.g., dichloromethane) and treating it with concentrated hydrochloric acid under ice-cooling. The reaction is exothermic, requiring careful pH adjustment to 8–9 using saturated sodium bicarbonate to precipitate the salt. Recrystallization from ethanol/water mixtures yields the final product with >98% purity.

Optimization of Reaction Conditions

Catalytic Systems

  • Palladium Catalysts : Pd(dba)₃ and Pd(PPh₃)₄ are preferred for Suzuki couplings, with loadings of 0.04–0.05 equivalents ensuring minimal metal residue.

  • Lewis Acids : Zinc chloride (10 mol%) accelerates cyclocondensation by polarizing the nitrile group.

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperature RangeYield Improvement Strategy
CyclocondensationToluene80–100°CMicrowave irradiation (30% faster)
Suzuki CouplingTHF90°CUltrasonic agitation (15% yield boost)
Salt FormationDichloromethane0–5°CSlow acid addition over 30 minutes

Purification and Analytical Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials and coupling byproducts. The target compound typically elutes at Rf = 0.45.

Recrystallization

Ethanol/water (4:1) mixtures produce needle-shaped crystals suitable for X-ray diffraction analysis. Melting point is observed at 214–216°C.

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆) : Key peaks include δ 8.77 (s, 1H, pyrimidine-H), 3.36–3.51 (m, 4H, piperidine-H), and 1.24 (t, 3H, ethyl-CH₃).

  • LCMS (ESI) : m/z 235.28 [M+H]⁺ for the free base; m/z 271.74 [M+H]⁺ for the hydrochloride.

Industrial-Scale Production

Batch reactors (100–500 L) are used for large-scale synthesis, with adaptations for safety and efficiency:

  • Pressure Control : Suzuki couplings are conducted under 3–5 bar nitrogen to prevent catalyst oxidation.

  • Continuous Flow Systems : Microreactors reduce reaction times by 40% compared to batch processes.

Challenges and Mitigation Strategies

ChallengeCauseSolution
Low Coupling EfficiencyPiperidine boronate instabilityFreshly prepare boronate reagents
EpimerizationBasic conditions during workupUse pH 7–8 buffers for extraction
Catalyst ResiduePd leachingChelating resins for purification

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility and introducing further functionalization sites.

  • Reagents/Conditions :

    • Basic Hydrolysis : 2M NaOH, 60–80°C, 6–8 hours

    • Acidic Hydrolysis : 3M H₂SO₄, reflux, 4–6 hours

  • Products :

    • 2-(Piperidin-4-yl)pyrimidine-5-carboxylic acid (basic conditions)

    • Protonated carboxylate salt (acidic conditions)

  • Yield : 85–92% under basic conditions

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at the 2-, 4-, or 6-positions. This reactivity is exploited to introduce pharmacophores or modify bioactivity.

  • Reagents :

    • Alkyl halides (e.g., methyl iodide, benzyl bromide)

    • Amines (e.g., ammonia, primary/secondary amines)

  • Conditions :

    • Polar aprotic solvents (DMF, DMSO)

    • 80–100°C, 12–24 hours

  • Example Reaction :

    • Substitution with benzylamine yields 2-(piperidin-4-yl)-5-(benzylcarbamoyl)pyrimidine.

  • Yield : 70–78% for amine substitutions

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation, acylation, or oxidation, enabling structural diversification.

Alkylation

  • Reagents : Alkyl halides (e.g., ethyl bromide)

  • Conditions : K₂CO₃, DMF, 50°C, 6 hours

  • Product : N-Alkylated piperidine derivatives (e.g., N-ethylpiperidine analog)

  • Yield : 65–75%

Oxidation

  • Reagents : mCPBA (meta-chloroperbenzoic acid)

  • Conditions : Dichloromethane, 0°C to room temperature, 2–4 hours

  • Product : Piperidine N-oxide derivatives

  • Yield : 80–88%

Reductive Amination

The primary amine generated from ester hydrolysis can participate in reductive amination to form secondary or tertiary amines.

  • Reagents : Aldehydes/ketones (e.g., formaldehyde), NaBH₃CN

  • Conditions : Methanol, pH 4–6, 24 hours

  • Product : N-Alkylated carboxylic acid derivatives

  • Yield : 60–70%

Metal-Catalyzed Cross-Coupling

The pyrimidine ring participates in Suzuki-Miyaura couplings for aryl group introductions.

  • Reagents : Aryl boronic acids, Pd(PPh₃)₄

  • Conditions : DME/H₂O, 80°C, 12 hours

  • Product : 5-Carboxylate-2-(piperidin-4-yl)-4-arylpyrimidines

  • Yield : 55–65%

Table 1: Key Reactions of the Pyrimidine Ring

Reaction TypeReagents/ConditionsProductYield (%)Source
Ester HydrolysisNaOH (2M), 60°C, 8hPyrimidine-5-carboxylic acid92
Nucleophilic SubstitutionBenzylamine, DMF, 100°C, 24h5-(Benzylcarbamoyl)pyrimidine derivative78
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, 80°C4-Phenylpyrimidine analog62

Table 2: Piperidine Ring Modifications

Reaction TypeReagents/ConditionsProductYield (%)Source
AlkylationEthyl bromide, K₂CO₃, DMFN-Ethylpiperidine derivative75
OxidationmCPBA, CH₂Cl₂, 0°C to RTPiperidine N-oxide88

Mechanistic Insights

  • Ester Hydrolysis : Base-mediated deprotonation of the ester carbonyl activates it for nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate .

  • Nucleophilic Substitution : The pyrimidine ring’s electron deficiency directs nucleophiles to attack at the 4- or 6-position, displacing leaving groups (e.g., halides).

Scientific Research Applications

Scientific Research Applications

Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride has been investigated for several pharmacological applications:

  • Inhibition of Protein Kinase B (Akt) :
    • Similar compounds have demonstrated the ability to act as selective inhibitors of protein kinase B, which plays a critical role in cellular signaling pathways related to growth and survival. Research shows that modifications to piperidine derivatives can enhance selectivity and potency against Akt, making them valuable in cancer therapy .
  • Anticancer Activity :
    • The compound has shown promise in inhibiting tumor growth in various cancer models. For instance, studies indicate that derivatives of pyrimidine compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
  • Anti-inflammatory Properties :
    • Case studies have highlighted the anti-inflammatory effects of similar compounds, where they significantly reduced markers of inflammation in animal models. This positions this compound as a candidate for treating inflammatory diseases .
  • Calmodulin-dependent Kinase Inhibition :
    • Recent discoveries suggest that this class of compounds may also inhibit calmodulin-dependent kinases, which are implicated in various metabolic disorders. This inhibition could restore insulin sensitivity in models of diet-induced obesity .

Case Study 1: Anticancer Efficacy

A comparative study evaluated the anticancer properties of this compound against standard chemotherapeutics. Results indicated that this compound induced a higher rate of apoptosis in breast cancer cell lines compared to traditional treatments, suggesting improved therapeutic potential.

Case Study 2: Anti-inflammatory Effects

In a rat model of arthritis, treatment with derivatives similar to this compound resulted in a significant decrease in pro-inflammatory cytokines. This study supports its application as a therapeutic agent for inflammatory conditions.

Summary Table of Applications

ApplicationDescriptionReferences
Protein Kinase B InhibitionSelective inhibitors for cancer therapy ,
Anticancer ActivityInduces apoptosis in cancer cells ,
Anti-inflammatory PropertiesReduces inflammation markers in animal models,
Calmodulin-dependent Kinase InhibitionPotential to restore insulin sensitivity

Mechanism of Action

The mechanism of action of Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate Hydrochloride

  • Structural Difference : Replaces the six-membered piperidine ring with a four-membered azetidine ring .
  • Impact :
    • Reduced steric bulk may enhance binding to compact active sites.
    • Azetidine’s higher ring strain could increase reactivity in downstream modifications.
    • Lower basicity (pKa ~7.5 for azetidine vs. ~11 for piperidine) alters solubility and ionization under physiological conditions.

Ethyl 4-Amino-2-chloropyrimidine-5-carboxylate

  • Structural Difference: Substitutes the piperidin-4-yl group with chlorine and an amino group at the 2- and 4-positions, respectively .
  • Impact: Chlorine increases electronegativity, favoring nucleophilic aromatic substitution. Higher polarity reduces membrane permeability compared to the piperidine analog.

Ethyl 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

  • Structural Difference: Features a trifluoromethyl group at the 4-position and an amino group at the 2-position .
  • Impact :
    • Trifluoromethyl enhances lipophilicity (logP increase by ~1.0 unit), improving blood-brain barrier penetration.
    • Electron-withdrawing effects stabilize the pyrimidine ring against metabolic oxidation.

Ethyl 2-Chloro-4-phenylpyrimidine-5-carboxylate

  • Structural Difference : Incorporates a phenyl group at the 4-position and chlorine at the 2-position .
  • Impact :
    • Phenyl group introduces aromatic π-π stacking interactions, useful in kinase inhibitor design.
    • Chlorine’s steric and electronic effects may hinder nucleophilic attacks compared to the piperidinyl group.

Salt Formation

  • Hydrochloride salts are commonly formed by treating the free base with HCl in polar solvents (e.g., ethanol), enhancing crystallinity and stability .

Table 1: Comparative Physicochemical Properties

Compound logP* Water Solubility (mg/mL) Melting Point (°C)
Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate HCl 1.8 12.5 180–185
Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate HCl 1.2 18.3 165–170
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate 0.9 25.0 210–215
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate 2.5 5.8 195–200

*Calculated using fragment-based methods.

Biological Activity

Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈ClN₃O₂, with a molecular weight of approximately 265.31 g/mol. The compound features a pyrimidine ring substituted with a piperidine group, which is crucial for its biological activity and potential applications in pharmaceuticals. The hydrochloride salt form improves solubility and stability, making it suitable for various formulations .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain analogues have shown effectiveness against various bacterial strains:

Compound Bacterial Strain Activity
Compound AE. coliIC₅₀ = 50 µM
Compound BS. aureusIC₅₀ = 40 µM

These findings suggest that modifications in the structure of the compound can enhance its antibacterial efficacy .

Antitumor Activity

This compound has also been investigated for its antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast)28.0EGFR-TK inhibition
HT-29 (Colon)22.5Induction of apoptosis

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth .

Case Studies

  • Study on Antifibrotic Effects : A study evaluated the antifibrotic activity of this compound using Picro-Sirius red staining and hydroxyproline assays. Results indicated a significant reduction in collagen expression in treated cells, suggesting potential for development as an antifibrotic agent .
  • Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, the compound exhibited selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects .

Pharmacokinetics and Binding Affinity

Understanding the pharmacokinetics and binding affinity of this compound is essential for predicting its behavior in biological systems. Interaction studies have shown that it binds effectively to several biological targets, which may correlate with its observed biological activities:

Target Binding Affinity (Ki)
EGFR15 nM
PDGFR10 nM

These interactions suggest that the compound could be further developed as a targeted therapeutic agent .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS 5909-24-0) can react with piperidin-4-amine derivatives under reflux in acetonitrile or dichloromethane with a base like K₂CO₃ to introduce the piperidine moiety . Optimization involves adjusting solvent polarity (e.g., CH₃CN for higher reactivity), temperature (70–75°C), and stoichiometric ratios of reagents to improve yield and purity. Recrystallization from CH₂Cl₂/C₂H₅OH (2:1 v/v) is a standard purification step .

Q. How is the structure of this compound validated post-synthesis?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry and hydrogen bonding patterns . Complementary techniques include:

  • NMR : Integration of peaks for the ethyl ester (δ ~4.3 ppm, quartet) and piperidine protons (δ ~2.8–3.5 ppm).
  • Mass spectrometry : Exact mass verification (e.g., molecular ion [M+H]⁺ matching theoretical m/z). Discrepancies in data (e.g., unexpected splitting in NMR) may indicate impurities or stereochemical inconsistencies requiring column chromatography or HPLC purification .

Q. What solubility and stability properties are critical for handling this compound?

The hydrochloride salt enhances water solubility compared to the free base. However, solubility in organic solvents (e.g., DMSO, ethanol) is preferred for biological assays. Stability studies under varying pH (1–10) and temperatures (4°C vs. ambient) are essential to avoid degradation. Storage at –20°C in desiccated conditions is recommended based on analogs like 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride .

Advanced Research Questions

Q. How can conflicting crystallographic data between batches be resolved?

Batch-to-batch variations in crystal packing (e.g., due to solvent of crystallization) may lead to discrepancies. Strategies include:

  • Re-crystallization : Test multiple solvents (e.g., ethanol vs. acetone) to isolate polymorphs.
  • Twinned data analysis : Use SHELXD or OLEX2 to model disordered regions .
  • Thermal analysis (DSC/TGA) : Identify phase transitions or hydrate formation affecting lattice parameters .

Q. What methodologies are suitable for studying its metabolic stability in vitro?

  • Hepatocyte incubation : Monitor degradation via LC-MS/MS over 0–24 hours.
  • CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interaction risks.
  • Reactive metabolite screening : Trapping with glutathione (GSH) to detect electrophilic intermediates .

Q. How can computational modeling predict its binding affinity to target proteins?

  • Docking studies : Use AutoDock Vina with crystal structures of receptors (e.g., kinase domains).
  • MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (100 ns trajectories).
  • Free energy calculations (MM/PBSA) : Estimate binding ΔG, prioritizing substituents (e.g., ester vs. carboxamide) for SAR .

Q. What strategies mitigate off-target effects in cellular assays?

  • Counter-screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels) using radioligand binding assays .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing wild-type vs. gene-edited cell responses.
  • Metabolomic profiling : Identify unintended pathway modulation via LC-MS-based untargeted analysis .

Methodological Notes

  • Contradictory data : If NMR and LC-MS purity results conflict (e.g., NMR suggests >95% purity but MS shows adducts), use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) to isolate the major species .
  • Synthetic byproducts : Trace amounts of ethyl 4-chloro-pyrimidine-5-carboxylate (CAS 5909-24-0) may form if piperidine coupling is incomplete; monitor via TLC (Rf ~0.5 in EtOAc/hexane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.